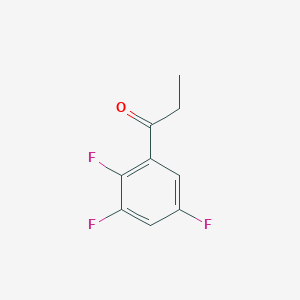

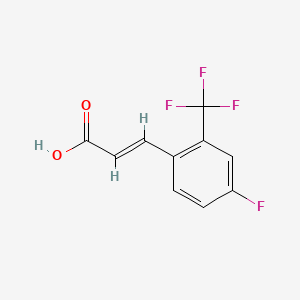

![molecular formula C16H20O9 B3040910 [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate CAS No. 252207-50-4](/img/structure/B3040910.png)

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Vue d'ensemble

Description

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C16H20O9 and its molecular weight is 356.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of 6-O-Feruloyl-D-glucose are carbohydrate esterases , a group of enzymes that release acyl or alkyl groups attached by ester linkage to carbohydrates . These enzymes are widely distributed in animals, plants, and microorganisms .

Mode of Action

6-O-Feruloyl-D-glucose interacts with its targets, the carbohydrate esterases, through a process known as hydrolysis . This compound, being a feruloyl ester , is a substrate for feruloyl esterases, which catalyze the hydrolysis of the ester bond, yielding ferulate and a polysaccharide .

Biochemical Pathways

The action of 6-O-Feruloyl-D-glucose primarily affects the degradation of polysaccharides . The hydrolysis of the ester bond in 6-O-Feruloyl-D-glucose by feruloyl esterases releases ferulate and a polysaccharide . This process plays a crucial role in the degradation of hemicellulose in the plant cell wall .

Pharmacokinetics

It’s known that phenylethanoid glycosides, a class of compounds to which 6-o-feruloyl-d-glucose belongs, are water-soluble . This property could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The hydrolysis of 6-O-Feruloyl-D-glucose by feruloyl esterases results in the release of ferulate and a polysaccharide . This process contributes to the degradation of hemicellulose in the plant cell wall , which could have implications in various industries, including agriculture, biofuel production, and paper production .

Action Environment

The action of 6-O-Feruloyl-D-glucose can be influenced by various environmental factors. For instance, the activity of feruloyl esterases, the enzymes that interact with 6-O-Feruloyl-D-glucose, can vary depending on the pH . Therefore, the pH of the environment could potentially influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

“6-O-Feruloyl-D-glucose, Min. 98%” interacts with various enzymes and proteins in biochemical reactions. It is involved in the biosynthesis of phenolic compounds in plants, which are secondary metabolites with diverse biological activities . The compound is a substrate for glucosyltransferases, enzymes that catalyze the transfer of a glucose moiety to other molecules .

Cellular Effects

The cellular effects of “6-O-Feruloyl-D-glucose, Min. 98%” are not fully understood due to limited research. It is known that phenolic compounds, including feruloyl-glucose derivatives, can influence cell function. They can modulate cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of “6-O-Feruloyl-D-glucose, Min. 98%” involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, potentially influencing their activity. For instance, it can act as a substrate for glucosyltransferases, leading to the formation of glycosylated compounds .

Temporal Effects in Laboratory Settings

The temporal effects of “6-O-Feruloyl-D-glucose, MinIt is known that phenolic compounds can have long-term effects on cellular function .

Metabolic Pathways

“6-O-Feruloyl-D-glucose, Min. 98%” is involved in the phenylpropanoid pathway, a metabolic pathway in plants that produces a wide variety of secondary metabolites, including phenolic compounds . It is a product of the reaction between ferulic acid and glucose, catalyzed by glucosyltransferases .

Transport and Distribution

The transport and distribution of “6-O-Feruloyl-D-glucose, MinGlucose derivatives are generally transported across cell membranes by glucose transporters .

Subcellular Localization

The subcellular localization of “6-O-Feruloyl-D-glucose, MinGlucose and its derivatives can be found in various subcellular compartments, depending on their roles in cellular metabolism .

Propriétés

IUPAC Name |

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O9/c1-23-10-6-8(2-4-9(10)17)3-5-12(18)24-7-11-13(19)14(20)15(21)16(22)25-11/h2-6,11,13-17,19-22H,7H2,1H3/b5-3+/t11-,13-,14+,15-,16?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNFIOGAAUPIPC-ZSJFXSENSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

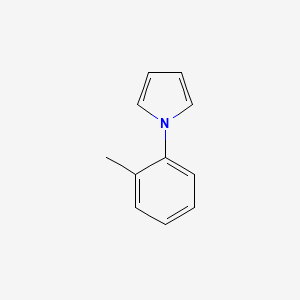

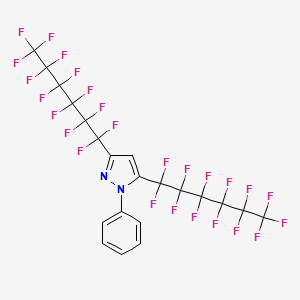

![N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide](/img/structure/B3040827.png)

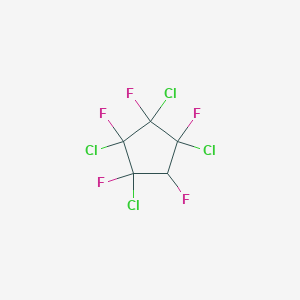

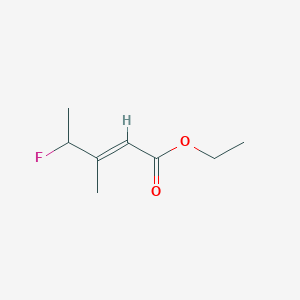

![2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3040828.png)

![N1-[6-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040830.png)

![N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040834.png)

![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-3-chloro-2,2-dimethylpropanamide](/img/structure/B3040839.png)

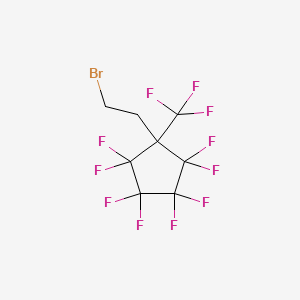

![2-Bromo-2-nitro-3-{[3-(trifluoromethyl)benzoyl]oxy}propyl 3-(trifluoromethyl)benzoate](/img/structure/B3040847.png)

![6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine](/img/structure/B3040848.png)